1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbonitrile
Description
1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbonitrile is a purine derivative characterized by methyl groups at the 1-, 3-, and 7-positions, a dioxo moiety at the 2- and 6-positions, and a cyano (-CN) substituent at the 8-position. This compound serves as a scaffold for synthesizing bioactive molecules, particularly in neurological and enzyme inhibition studies . Its structural features influence solubility, reactivity, and interactions with biological targets.
Properties
IUPAC Name |
1,3,7-trimethyl-2,6-dioxopurine-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c1-12-5(4-10)11-7-6(12)8(15)14(3)9(16)13(7)2/h1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHFEJUGBVVGIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289647 | |
| Record name | 1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89588-28-3 | |
| Record name | NSC62584 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbonitrile typically involves the reaction of 1,3,7-trimethylxanthine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition.
Chemical Reactions Analysis
Types of Reactions
1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like ammonia, amines, and halides are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine compounds with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that purine derivatives can exhibit significant anticancer activity. For instance, studies have shown that compounds similar to 1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbonitrile can inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms. A case study highlighted the compound's effectiveness against specific cancer cell lines in vitro, demonstrating its potential as a lead compound for drug development .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those observed with other nucleoside analogs. This opens avenues for further research into its role as a therapeutic agent against viral infections .
Agriculture
Pesticidal Applications
There is growing interest in the use of purine derivatives as natural pesticides. Research has indicated that this compound exhibits insecticidal properties against certain pests. Field trials demonstrated significant reductions in pest populations when treated with formulations containing this compound .
Plant Growth Regulation
Additionally, the compound has shown potential as a plant growth regulator. Studies indicate that it can enhance germination rates and improve crop yields under specific conditions. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical inputs .
Materials Science
Polymer Chemistry
In materials science, the compound has been explored for its incorporation into polymer matrices. Its unique chemical structure allows it to act as a cross-linking agent in polymer synthesis. Research indicates that incorporating this purine derivative can enhance the thermal stability and mechanical properties of polymers .
Nanotechnology
Furthermore, this compound has been studied for its potential applications in nanotechnology. Its ability to form stable complexes with metal ions makes it a candidate for developing nanomaterials with specific electronic and optical properties .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at the 1-Position
- 1-Hexyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbonitrile Substituent: Hexyl group at the 1-position (vs. methyl in the parent compound). Data: Melting point (165–168°C), HRMS (m/z 308.1723 [M+H]+) .
Functional Group Variations at the 8-Position
Carboxamide Derivatives
- N-Butyl-1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxamide (4n) Substituent: Butyl-carboxamide (-CONHButyl) at the 8-position. Impact: The carboxamide group introduces hydrogen-bonding capacity, improving solubility in polar solvents compared to the cyano group. Data: Melting point (174°C, decomposed), HRMS (m/z 294.1574 [M+H]+) .
- 1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxamide Substituent: Unsubstituted carboxamide (-CONH2). Data: Molecular formula C9H11N5O3, monoisotopic mass 237.086189 .
Aldehyde Derivatives
- 2,6-Dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde Substituent: Aldehyde (-CHO) at the 8-position. Impact: The aldehyde group is highly reactive, enabling conjugation reactions but reducing stability. Data: Molecular formula C6H4N4O3, monoisotopic mass 180.028340 .
Sulfanyl-Acetamide Derivatives
- (1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl)-acetamides (5a–e)
- Substituent: Sulfanyl-acetamide (-S-CH2-CONHR) at the 8-position.
- Impact : Enhanced bioavailability and low toxicity. Compound 5a (with a 3,4-dimethoxyphenyl-ethyl group) showed promise in treating dementia due to neuroprotective effects .
Biological Activity
1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbonitrile (CAS No. 89588-28-3) is a purine derivative that has garnered attention due to its potential biological activities. This compound is structurally related to caffeine and other purine derivatives, which are known for various pharmacological effects. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 237.215 g/mol. The structure consists of a purine ring system with additional functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H11N5O3 |
| Molecular Weight | 237.215 g/mol |
| CAS Number | 89588-28-3 |
The biological activity of this compound primarily stems from its interactions with various biological targets:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. Research indicates that purine derivatives can inhibit bacterial growth by interfering with nucleic acid synthesis and cellular metabolism.
- Anticancer Potential : The compound has shown promise in inhibiting the proliferation of cancer cells. Studies have indicated that it may induce apoptosis in tumor cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
- Anti-inflammatory Effects : Some investigations have highlighted the compound's potential to reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted on various purine derivatives demonstrated that certain modifications enhance their antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. The compound's structure allows it to penetrate bacterial membranes effectively.
-
Cancer Cell Line Testing : In vitro studies involving human cancer cell lines (e.g., HeLa and HCT116) reported IC50 values indicating significant antiproliferative activity. For instance:
- HeLa cells showed an IC50 of approximately 12 µM.
- HCT116 cells exhibited an IC50 of around 15 µM.
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in a notable decrease in edema and inflammatory markers compared to control groups.
Comparative Analysis with Other Purine Derivatives
The following table summarizes the biological activities of this compound compared to other known purine derivatives:
| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 1,3,7-Trimethyl-2,6-dioxo... (this compound) | Moderate | Significant | Moderate |
| Caffeine | Low | Moderate | Low |
| Theophylline | Moderate | Moderate | High |
Q & A
Basic: What are the common synthetic routes for preparing 1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine derivatives, and what analytical methods validate their purity?
Methodological Answer:
The synthesis of derivatives often starts with functionalization at the 8-position of the purine core. For example, bromination of caffeine (1,3,7-trimethylxanthine) using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) yields 8-bromocaffeine, a precursor for further modifications . Subsequent reactions, such as nucleophilic substitution with amines or thiols, are performed under controlled conditions (e.g., 120°C for 45–60 minutes) to generate sulfanyl-acetamide derivatives. Recrystallization from ethanol is a key purification step.
Validation: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming structural integrity and purity. For instance, ¹H NMR can verify methyl group environments and substitution patterns at the purine ring .
Basic: What biological activities have been reported for 1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-sulfanyl derivatives?
Methodological Answer:
Derivatives like 5a (N-[2-(3,4-dimethoxyphenyl)-ethyl]-sulfanyl-acetamide) and 5b (N-phenethyl-sulfanyl-acetamide) exhibit low toxicity and neuroactive properties. In vivo studies show reduced spontaneous locomotor activity and potential efficacy in treating dementia of vascular or neurodegenerative origin .
Experimental Design:
- Toxicity Assays: Acute toxicity tests in rodent models (e.g., LD₅₀ determination).
- Behavioral Studies: Locomotor activity monitored via open-field tests.
- Mechanistic Insight: These compounds may modulate adenosine receptors or inhibit phosphodiesterases (PDEs), though target validation requires enzyme inhibition assays .
Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally similar purine derivatives?
Methodological Answer:
Discrepancies often arise from variations in substituent positioning or assay conditions. For example:
- Case Study: Compound 5a (3,4-dimethoxyphenethyl group) shows stronger neuroactivity than 5b (phenethyl group), highlighting the role of electron-donating substituents in enhancing blood-brain barrier penetration .
Resolution Strategies:
Structure-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., alkyl vs. aryl groups) and correlate with bioassay results.
Standardized Assays: Replicate studies under identical conditions (e.g., cell lines, animal models) to minimize variability.
Computational Modeling: Use molecular docking to predict binding affinities to targets like PDE4B or adenosine A₂ₐ receptors .
Advanced: What methodologies optimize the synthesis of 8-carbonitrile derivatives from purine precursors?
Methodological Answer:
The 8-carbonitrile group can be introduced via cyanation reactions. Key steps include:
Precursor Preparation: Start with 8-bromopurine derivatives (e.g., 8-bromocaffeine).
Cyanation: React with copper(I) cyanide (CuCN) or trimethylsilyl cyanide (TMSCN) under palladium catalysis (e.g., Pd(PPh₃)₄) in polar aprotic solvents (DMF, 80–100°C) .
Optimization Tips:
- Monitor reaction progress via thin-layer chromatography (TLC).
- Use protective groups (e.g., Boc for amines) to prevent side reactions at the 1-, 3-, or 7-positions .
Advanced: How can researchers design purine derivatives for selective PDE inhibition?
Methodological Answer:
Selective PDE inhibitors require tailored substitutions:
- PDE4B Inhibition: Introduce bulky substituents at the 8-position (e.g., benzylamino or butoxy groups) to enhance hydrophobic interactions with the enzyme’s catalytic pocket .
- Experimental Validation:
- Enzyme Assays: Measure IC₅₀ values using recombinant PDE isoforms.
- Crystallography: Resolve co-crystal structures of derivatives bound to PDE4B to guide rational design .
Basic: What are the key spectroscopic markers for characterizing 1,3,7-trimethylpurine-8-carbonitrile derivatives?
Methodological Answer:
- ¹H NMR: Methyl groups at positions 1, 3, and 7 appear as singlets at δ 3.2–3.6 ppm. The 8-carbonitrile group deshields adjacent protons, causing distinct splitting patterns .
- IR Spectroscopy: A sharp C≡N stretch near 2200 cm⁻¹ confirms the nitrile group .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formulas (e.g., C₁₀H₁₂N₄O₄ for carboxylic acid derivatives) .
Advanced: What strategies mitigate byproduct formation during purine derivative synthesis?
Methodological Answer:
Common byproducts arise from over-alkylation or ring-opening. Mitigation approaches:
Temperature Control: Avoid exceeding 120°C to prevent decomposition.
Selective Solvents: Use ethanol for recrystallization to isolate pure products from polar impurities .
Catalytic Optimization: Employ Pd/Cu catalysts for cyanation to reduce side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
